molecular formula C15H21N3O3 B1399277 3-(2-(1-Acetylpiperidin-3-yl)-6-methylpyrimidin-4-yl)propanoic acid CAS No. 1316218-68-4

3-(2-(1-Acetylpiperidin-3-yl)-6-methylpyrimidin-4-yl)propanoic acid

Cat. No. B1399277
M. Wt: 291.35 g/mol
InChI Key: ARQREQJQFYSFIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-(1-Acetylpiperidin-3-yl)-6-methylpyrimidin-4-yl)propanoic acid” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, including “3-(2-(1-Acetylpiperidin-3-yl)-6-methylpyrimidin-4-yl)propanoic acid”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Safety And Hazards

The compound “3-(2-(1-Acetylpiperidin-3-yl)-6-methylpyrimidin-4-yl)propanoic acid” is classified as an irritant . It’s important to handle it with appropriate safety measures.

Future Directions

The future directions for “3-(2-(1-Acetylpiperidin-3-yl)-6-methylpyrimidin-4-yl)propanoic acid” and similar compounds involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-[2-(1-acetylpiperidin-3-yl)-6-methylpyrimidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-10-8-13(5-6-14(20)21)17-15(16-10)12-4-3-7-18(9-12)11(2)19/h8,12H,3-7,9H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQREQJQFYSFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCCN(C2)C(=O)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(1-Acetylpiperidin-3-yl)-6-methylpyrimidin-4-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-(1-Acetylpiperidin-3-yl)-6-methylpyrimidin-4-yl)propanoic acid
Reactant of Route 2
3-(2-(1-Acetylpiperidin-3-yl)-6-methylpyrimidin-4-yl)propanoic acid
Reactant of Route 3
3-(2-(1-Acetylpiperidin-3-yl)-6-methylpyrimidin-4-yl)propanoic acid
Reactant of Route 4
3-(2-(1-Acetylpiperidin-3-yl)-6-methylpyrimidin-4-yl)propanoic acid
Reactant of Route 5
3-(2-(1-Acetylpiperidin-3-yl)-6-methylpyrimidin-4-yl)propanoic acid
Reactant of Route 6
3-(2-(1-Acetylpiperidin-3-yl)-6-methylpyrimidin-4-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.